molecular formula C11H15NO3 B027420 butan-2-yl 4-amino-2-hydroxybenzoate CAS No. 102338-91-0

butan-2-yl 4-amino-2-hydroxybenzoate

Cat. No.: B027420
CAS No.: 102338-91-0
M. Wt: 209.24 g/mol
InChI Key: HBLYGPYKPGHAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sec-Butyl p-aminosalicylate is an organic compound with the molecular formula C11H15NO3 It is a derivative of p-aminosalicylic acid, where the hydrogen atom on the carboxyl group is replaced by a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl p-aminosalicylate typically involves the esterification of p-aminosalicylic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of sec-Butyl p-aminosalicylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl p-aminosalicylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of sec-Butyl p-aminosalicylate.

    Reduction: Amino derivatives of sec-Butyl p-aminosalicylate.

    Substitution: Halogenated or alkylated derivatives of sec-Butyl p-aminosalicylate.

Scientific Research Applications

sec-Butyl p-aminosalicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sec-Butyl p-aminosalicylate involves its interaction with specific molecular targets and pathways. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme pteridine synthetase. This prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sec-Butyl p-aminosalicylate is unique due to the presence of both the sec-butyl group and the amino group on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

102338-91-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

butan-2-yl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3

InChI Key

HBLYGPYKPGHAFS-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C1=C(C=C(C=C1)N)O

Canonical SMILES

CCC(C)OC(=O)C1=C(C=C(C=C1)N)O

Synonyms

butan-2-yl 4-amino-2-hydroxy-benzoate

Origin of Product

United States

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